Plasmodium falciparum Cyclin-Dependent Protein Kinase PfPK5 Inhibition: Target Compound vs. Closest Kinase Profiling Comparators
The target compound exhibits an IC₅₀ of 130,000 nM against recombinant Plasmodium falciparum cyclin-dependent protein kinase PfPK5 . This represents extremely weak inhibition >4 orders of magnitude above typical hit thresholds for kinase drug discovery. No direct comparator data for close structural analogs (e.g., 3-chloro or 4-methoxy benzamide variants) are available in this assay. Class-level inference from the ChEMBL database indicates that most confirmed antimalarial kinase inhibitors targeting PfPK5 achieve IC₅₀ values below 1,000 nM, making this compound unsuitable as a PfPK5-directed probe without substantial structural optimization .
| Evidence Dimension | Inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5 |
|---|---|
| Target Compound Data | IC₅₀ = 130,000 nM |
| Comparator Or Baseline | Typical confirmed PfPK5 screening hits in ChEMBL: IC₅₀ < 1,000 nM (class-level baseline; no direct head-to-head comparator available) |
| Quantified Difference | Target compound is >130-fold weaker than the class-level hit threshold |
| Conditions | In vitro enzyme inhibition assay; recombinant PfPK5 |
Why This Matters
This data point establishes the compound's only publicly available kinase activity profile; users requiring PfPK5 inhibitory activity should select compounds with IC₅₀ values below 1,000 nM rather than this 2-bromo derivative.
- [1] BindingDB BDBM50409725. Affinity Data: IC₅₀ = 1.30E+5 nM. Assay Description: Inhibition of Plasmodium falciparum cyclin dependent protein kinase, PfPK5. View Source
- [2] ChEMBL Database. Bioactivity data for PfPK5 (MO15-related protein kinase) inhibitors; typical active compound IC₅₀ range derived from curated screening records. View Source
